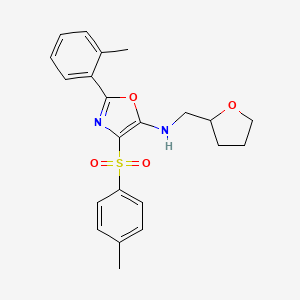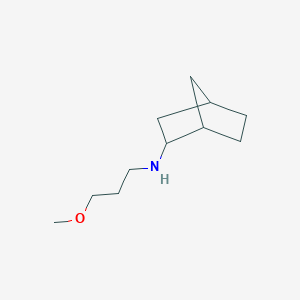
(E)-N-(5-bromo-2-hydroxybenzylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (E)-N-(5-bromo-2-hydroxybenzylidene)benzenesulfonamide is a Schiff base, which is a class of organic compounds typically formed from the condensation of an amine with an aldehyde or ketone. These compounds are known for their diverse range of applications, including their use in spectroscopic studies, as ligands in coordination chemistry, and for their potential nonlinear optical properties .
Synthesis Analysis
The synthesis of Schiff bases like (E)-N-(5-bromo-2-hydroxybenzylidene)benzenesulfonamide generally involves the reaction of an amine with an aldehyde or ketone under specific conditions. While the provided papers do not detail the synthesis of this exact compound, they do describe similar processes for related compounds. For instance, the synthesis of a related Schiff base compound was achieved by reacting 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with 2-hydroxy-3-methoxybenzaldehyde . This suggests that a similar approach could be used for synthesizing (E)-N-(5-bromo-2-hydroxybenzylidene)benzenesulfonamide, with the appropriate brominated aldehyde.
Molecular Structure Analysis
The molecular structure of Schiff bases is characterized by the presence of an azomethine group (-C=N-) linking an aromatic ring to various substituents. The dihedral angle between the rings and the bond lengths can be indicative of the extent of conjugation and the electronic properties of the molecule. For example, in a structurally similar compound, the dihedral angle between the benzene and furan rings was found to be 10.0(2)°, which may suggest a certain degree of planarity and conjugation in the molecule .
Chemical Reactions Analysis
Schiff bases like (E)-N-(5-bromo-2-hydroxybenzylidene)benzenesulfonamide can undergo various chemical reactions, including tautomerism, which is a proton transfer between the oxygen and nitrogen of the azomethine group, leading to enol-imine and keto-amine forms. This tautomerism can be influenced by factors such as solvent polarity and can have implications for the compound's photochromic and thermochromic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff bases can be studied using various spectroscopic techniques. Infrared (IR) and Raman spectroscopy can provide insights into the vibrational modes of the molecule, which are influenced by the molecular structure and bonding. For instance, the red shift of the N-H stretching bands in the IR spectrum indicates the weakening of the N-H bond, which can be correlated with the molecular structure . The crystal structure can be determined using single-crystal X-ray diffraction, which provides precise information about the arrangement of atoms in the solid state . Additionally, the nonlinear optical properties of these compounds can be significant, as indicated by the calculated first hyperpolarizability values, which suggest potential applications in the field of nonlinear optics .
Applications De Recherche Scientifique
Gastroprotective Properties
- Ebrotidine (a derivative) : Ebrotidine, a compound structurally related to (E)-N-(5-bromo-2-hydroxybenzylidene)benzenesulfonamide, demonstrates significant gastroprotective properties. It's an antiulcer drug that combines H2-receptor antagonist properties with cytoprotective actions. These actions are not dependent on endogenous prostaglandin generation but stem from the drug's ability to enhance the physicochemical properties of mucus gel, promote mucin macromolecular assembly, and improve mucus gel protective qualities. Ebrotidine also plays a role in ulcer healing, modulating cell cycle progression during healing, and protecting gastric epithelial integrity from calcium imbalance. Its unique ability to promote mucosal repair and integrity makes it a drug of potential in treating ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).
Environmental Presence and Impact
- Parabens : Parabens, chemically similar to (E)-N-(5-bromo-2-hydroxybenzylidene)benzenesulfonamide, are widely used as preservatives. They have been detected ubiquitously in surface water and sediments due to continuous introduction from the consumption of paraben-based products. Parabens, containing phenolic hydroxyl groups, can react with free chlorine, forming halogenated by-products, which are more stable and persistent. The environmental presence and biodegradability of parabens, especially their interaction with chlorine and the resulting by-products, are areas of ongoing research, reflecting the compound's potential impact on aquatic ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Potential Application in Organic Pollutant Degradation
- Redox Mediators in Treatment of Organic Pollutants : While not directly associated with (E)-N-(5-bromo-2-hydroxybenzylidene)benzenesulfonamide, compounds with similar chemical structures have been used in the degradation or transformation of recalcitrant organic pollutants present in industrial wastewater. Enzymes, in the presence of redox mediators, have been successful in degrading these pollutants, indicating a potential research pathway for (E)-N-(5-bromo-2-hydroxybenzylidene)benzenesulfonamide in environmental remediation (Husain & Husain, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
(NE)-N-[(5-bromo-2-hydroxyphenyl)methylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3S/c14-11-6-7-13(16)10(8-11)9-15-19(17,18)12-4-2-1-3-5-12/h1-9,16H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRLYSMDFHASKU-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-bromo-2-hydroxybenzylidene)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2499886.png)


![(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2499889.png)
![6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine](/img/structure/B2499891.png)
![7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2499899.png)
![4,6-Dimethyl-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2499901.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2499902.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2499904.png)

